molecular formula C8H15NO B13195522 6,6-Dimethylazepan-4-one

6,6-Dimethylazepan-4-one

Cat. No.: B13195522
M. Wt: 141.21 g/mol
InChI Key: IGJIOQMLMGKGHA-UHFFFAOYSA-N
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Description

6,6-Dimethylazepan-4-one is a seven-membered heterocyclic compound containing nitrogen It is a derivative of azepan-4-one, with two methyl groups attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylazepan-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a gold-catalyzed two-step [5+2] annulation has been reported as an efficient method for synthesizing azepan-4-ones . This reaction involves high regioselectivity and good diastereoselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylazepan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The nitrogen atom in the azepane ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azepane ring.

Scientific Research Applications

6,6-Dimethylazepan-4-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethylazepan-4-one involves its interaction with molecular targets and pathways. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Azepan-4-one: The parent compound without the methyl groups.

    1-Methylazepan-4-one: A derivative with a single methyl group.

    Other azepane derivatives: Compounds with different substituents on the azepane ring.

Uniqueness: 6,6-Dimethylazepan-4-one is unique due to the presence of two methyl groups at the sixth carbon, which can influence its chemical properties and reactivity. This structural modification can enhance its stability and potentially alter its biological activity compared to other azepane derivatives.

Properties

IUPAC Name

6,6-dimethylazepan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-7(10)3-4-9-6-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIOQMLMGKGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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